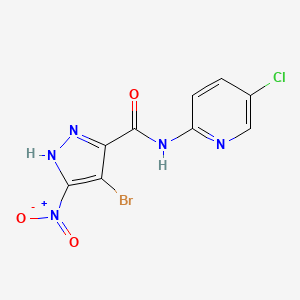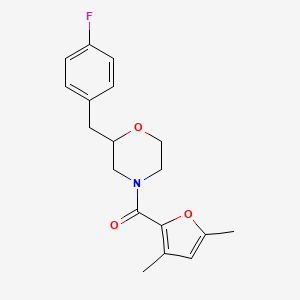![molecular formula C18H25N5O B5978303 6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B5978303.png)
6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with a 3-methylbutyl group and a pyridinylpiperazine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the 3-methylbutyl group: This step involves the alkylation of the pyrimidinone core using a suitable alkylating agent.
Attachment of the pyridinylpiperazine moiety: This is usually done through nucleophilic substitution reactions, where the pyridinylpiperazine is introduced to the pyrimidinone core.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its pharmacological properties and effects on biological systems.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
6-(4-methoxyphenoxy)pyridin-3-yl]methanamine: This compound has a different substitution pattern and may exhibit different chemical and biological properties.
Other pyrimidinone derivatives: These compounds may share the pyrimidinone core but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(3-methylbutyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14(2)6-7-15-13-17(24)21-18(20-15)23-11-9-22(10-12-23)16-5-3-4-8-19-16/h3-5,8,13-14H,6-7,9-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPYSOPAMDSKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate](/img/structure/B5978234.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)
![METHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5978257.png)
![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5978277.png)
![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol](/img/structure/B5978281.png)



![6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
